molecular formula C4H5N5S B8794399 4-(Azidomethyl)-2-thiazolamine CAS No. 640767-57-3

4-(Azidomethyl)-2-thiazolamine

Cat. No.: B8794399
CAS No.: 640767-57-3
M. Wt: 155.18 g/mol
InChI Key: JMWPVNJNIAEMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-2-thiazolamine is an organic compound that belongs to the class of azides and thiazoles Azides are known for their high reactivity, particularly in click chemistry, while thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-thiazolamine typically involves the introduction of an azido group into a thiazole ring. One common method is the nucleophilic substitution reaction where a halomethylthiazole is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azide group.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-thiazolamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Triphenylphosphine in tetrahydrofuran (THF).

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

4-(Azidomethyl)-2-thiazolamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.

    Biology: Potential use in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-thiazolamine largely depends on the type of reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azidomethyl)-1,3-thiazole
  • 4-(Azidomethyl)-1,3-oxazole
  • 4-(Azidomethyl)-1,3-imidazole

Uniqueness

4-(Azidomethyl)-2-thiazolamine is unique due to the presence of both an azido group and a thiazole ring. This combination imparts specific reactivity and properties that are not found in other similar compounds. For example, the sulfur atom in the thiazole ring can participate in unique interactions and reactions that are not possible with oxazole or imidazole analogs.

Properties

CAS No.

640767-57-3

Molecular Formula

C4H5N5S

Molecular Weight

155.18 g/mol

IUPAC Name

4-(azidomethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C4H5N5S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2,(H2,5,8)

InChI Key

JMWPVNJNIAEMID-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloromethyl-thiazol-2-ylamine (7.45 g, 50.0 mmol) in dioxane:water mixture (8:2) was added sodium azide (4.87 g, 75.0 mmol) and the reaction mixture was refluxed for 2–3 h. The mixture was concentrated in vacuo to remove all dioxane and the residue was dissolved in EtOAc (200 mL). The organic layer was washed with water (2×200 mL), brine (2×200 mL), dried over (Na2SO4) and concentrated in vacuo to give 4-azidomethyl-thiazol-2-ylamine in 70–90% yield.
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